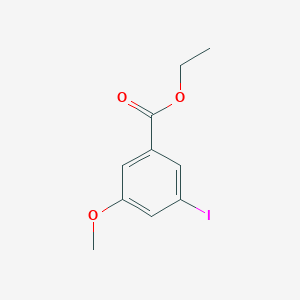

Ethyl 3-iodo-5-methoxybenzoate

説明

BenchChem offers high-quality Ethyl 3-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-iodo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYZPGYTZQEBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-95-5 | |

| Record name | ethyl 3-iodo-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of Ethyl 3-iodo-5-methoxybenzoate

Executive Summary

Ethyl 3-iodo-5-methoxybenzoate is a highly versatile, halogenated aromatic ester utilized extensively in advanced organic synthesis, pharmaceutical development, and materials science. As a privileged building block, its specific substitution pattern offers orthogonal reactivity handles, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This technical guide provides an authoritative, in-depth analysis of its structural dynamics, physicochemical properties, and validated experimental protocols for its synthesis and downstream application.

Chemical Identity and Structural Analysis

The molecular architecture of Ethyl 3-iodo-5-methoxybenzoate features a central benzene ring functionalized with three distinct groups, each contributing to its unique stereoelectronic profile:

-

Iodine Atom (C3): Acts as an exceptional leaving group due to the high polarizability and relatively weak C-I bond. This makes the molecule an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), facilitating rapid oxidative addition.

-

Methoxy Group (C5): An electron-donating group (EDG) via resonance (+M effect), which increases the overall electron density of the aromatic ring. This modulates the oxidative addition rate of metal catalysts and directs electrophilic aromatic substitution if further functionalization is required.

-

Ethyl Ester (C1): An electron-withdrawing group (EWG) via resonance (-M effect), which stabilizes the aromatic system and serves as a robustly protected carboxylic acid. It can be selectively hydrolyzed post-coupling to yield the corresponding free acid.

Physicochemical Properties

| Property | Value |

| Nomenclature | Ethyl 3-iodo-5-methoxybenzoate |

| Molecular Formula | C10H11IO3[1] |

| Molecular Weight | 306.10 g/mol |

| Monoisotopic Mass | 305.97528 Da[1] |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)I)OC[1] |

| InChIKey | HNYZPGYTZQEBGU-UHFFFAOYSA-N[1] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų |

| Rotatable Bonds | 4 |

| Storage Conditions | 2-8 °C, protect from light, sealed in dry environment[2] |

Validated Synthesis Methodologies

Method A: Fischer Esterification of 3-Iodo-5-methoxybenzoic Acid

Causality & Logic: Fischer esterification is a classic equilibrium-driven process. By utilizing absolute ethanol as both the solvent and the reactant, and by employing a Dean-Stark apparatus to continuously remove the water byproduct, the reaction is forced toward complete conversion according to Le Chatelier’s Principle. Protocol:

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (35.9 mmol) of 3-iodo-5-methoxybenzoic acid in 100 mL of absolute ethanol.

-

Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid (H2SO4) dropwise while stirring to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Reflux: Attach a reflux condenser and a Dean-Stark trap. Heat the mixture to reflux (approx. 78 °C) for 12-16 hours.

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) solvent system. The disappearance of the highly polar, baseline-retained acid spot validates the completion of the reaction.

-

Workup & Purification: Cool to room temperature, concentrate the ethanol in vacuo, and partition the residue between ethyl acetate and saturated aqueous NaHCO3 (to neutralize the acid catalyst). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the target ester.

Method B: Sandmeyer Reaction via Diazotization

Causality & Logic: When starting from ethyl 3-amino-5-methoxybenzoate, the amino group must be converted into a superior leaving group. Diazotization forms a diazonium salt, which is highly unstable and readily undergoes nucleophilic substitution with an iodide source (KI) to form the C-I bond. Protocol:

-

Diazotization: Dissolve ethyl 3-amino-5-methoxybenzoate (1.0 equiv) in a mixture of concentrated HCl and water (1:1 v/v). Cool the solution to 0 °C in an ice-salt bath.

-

Nitrous Acid Generation: Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.1 equiv) dropwise, maintaining the internal temperature strictly below 5 °C to prevent premature diazonium decomposition.

-

Iodination: After 30 minutes, slowly add an aqueous solution of potassium iodide (KI, 1.5 equiv).

-

Validation: The reaction will immediately evolve nitrogen gas (N2) as bubbles. This effervescence is a self-validating visual cue confirming the successful displacement of the diazo group by iodide.

-

Heating & Quenching: Gradually warm the mixture to room temperature, then heat to 60 °C for 1 hour to ensure complete nitrogen evolution. Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce any unreacted, strongly colored iodine (I2) to colorless iodide, then extract with dichloromethane (DCM).

Applications in Advanced Synthesis (Cross-Coupling)

Ethyl 3-iodo-5-methoxybenzoate is a privileged scaffold in drug discovery, particularly for constructing complex biaryl systems via Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling Protocol:

-

Charge a Schlenk flask with Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv), an arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

-

Add a degassed mixture of Toluene/Water (4:1) to ensure the base is solubilized and the organic reactants remain in the organic phase.

-

Add the catalyst, Pd(PPh3)4 (5 mol%), under a positive stream of Argon.

-

Heat to 90 °C for 8 hours.

-

Validation: The precipitation of palladium black at the end of the reaction confirms the degradation of the active catalyst, signaling that the catalytic cycle has concluded and the biaryl product has formed.

Workflow Visualization

Caption: Synthesis and Cross-Coupling Workflow of Ethyl 3-iodo-5-methoxybenzoate.

Handling, Safety, and Regulatory

Due to the photosensitive nature of the carbon-iodine bond, Ethyl 3-iodo-5-methoxybenzoate must be stored in a dark place, sealed in a dry environment at 2-8 °C[2]. Exposure to UV light can induce homolytic cleavage of the C-I bond, generating iodine radicals and degrading the compound's purity over time. Standard PPE (nitrile gloves, safety goggles, lab coat) should be worn, as halogenated esters can act as mild skin and eye irritants.

References

- Ethyl 3-iodo-5-methoxybenzoate (C10H11IO3)

- 54073-94-8 | Ethyl 4-hydroxy-3,5-diiodobenzoate | BLD Pharm(Reference for aryl iodide storage standards)

- Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor(Reference for Sandmeyer iodination of methoxybenzoates)

Sources

Comprehensive Physicochemical and Mechanistic Profiling of Ethyl 3-iodo-5-methoxybenzoate

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic selection of molecular scaffolds dictates the efficiency of downstream derivatization. Ethyl 3-iodo-5-methoxybenzoate (CAS: 1210824-95-5) represents a highly privileged, multi-functional building block[1]. By incorporating three orthogonal reactive sites—an electrophilic iodo group, a sterically accessible ethyl ester, and an electron-donating methoxy group—this compound enables highly selective, sequential functionalization.

This technical guide provides an in-depth analysis of the physical properties, chemical reactivity, and standardized experimental protocols associated with Ethyl 3-iodo-5-methoxybenzoate, ensuring researchers can reliably integrate this scaffold into complex synthetic pipelines.

Molecular Architecture & Physicochemical Profiling

The utility of Ethyl 3-iodo-5-methoxybenzoate stems from its meta-substituted aromatic architecture. The spatial arrangement (1,3,5-substitution pattern) minimizes steric hindrance between the reactive moieties, allowing reagents to interact with specific functional groups without unintended cross-reactivity.

-

The Iodo Substituent (C3): Features a low bond dissociation energy ( ∼ 65 kcal/mol), making it an ideal candidate for rapid oxidative addition by transition metals.

-

The Methoxy Group (C5): Acts as a mild σ -electron withdrawing but strong π -electron donating group, modulating the electron density of the aromatic ring and influencing the regioselectivity of subsequent electrophilic aromatic substitutions.

-

The Ethyl Ester (C1): Provides a stable protecting group for the carboxylic acid during cross-coupling reactions, which can later be unmasked via saponification or converted directly into amides.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, extrapolated from authoritative chemical databases and structurally analogous derivatives [2, 3].

| Property | Value | Causality / Significance |

| Chemical Name | Ethyl 3-iodo-5-methoxybenzoate | IUPAC standard nomenclature. |

| Primary CAS Number | 1210824-95-5 | Identifies the specific ethyl ester derivative [1]. (Note: CAS 717109-27-8 is frequently misattributed but strictly refers to the methyl ester variant [4]) |

| Molecular Formula | C 10 H 11 IO 3 | Defines the atomic composition. |

| Molecular Weight | 306.10 g/mol | Critical for stoichiometric calculations. |

| Boiling Point | ∼ 337 °C (Predicted) | High BP necessitates vacuum distillation if purification by distillation is attempted. |

| Density | ∼ 1.68 g/cm³ | High density is characteristic of heavy halogen (iodine) incorporation. |

| Hydrogen Bond Acceptors | 3 | Contributes to the compound's topological polar surface area (TPSA). |

Chemical Reactivity & Mechanistic Pathways

To maximize the synthetic utility of Ethyl 3-iodo-5-methoxybenzoate, one must understand the orthogonality of its functional groups.

Figure 1: Orthogonal reactivity sites of Ethyl 3-iodo-5-methoxybenzoate.

Transition-Metal Catalyzed Cross-Coupling

The C-I bond is highly susceptible to oxidative addition by Palladium(0) or Copper(I) catalysts. Because iodine is a superior leaving group compared to bromine or chlorine, Suzuki-Miyaura (boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines) couplings can be executed at lower temperatures, preserving the integrity of the ethyl ester.

Ester Derivatization

The ethyl ester is robust under neutral and mildly acidic conditions but undergoes rapid saponification under basic conditions (e.g., LiOH in THF/H 2 O). The resulting carboxylic acid can then be activated using coupling reagents (e.g., HATU, EDC) to form complex amides, a frequent requirement in active pharmaceutical ingredient (API) synthesis.

Experimental Protocols & Synthetic Workflows

The following protocols are designed as self-validating systems. By monitoring specific visual or analytical cues, researchers can confirm the success of each step in real-time.

Protocol A: Scaffold Synthesis via Fischer Esterification

If the precursor 3-iodo-5-methoxybenzoic acid is utilized, the ethyl ester can be synthesized via acid-catalyzed Fischer esterification.

Mechanistic Rationale: The addition of a catalytic amount of sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the solvent (ethanol). Driving the equilibrium forward requires an excess of ethanol and the continuous removal of water.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of 3-iodo-5-methoxybenzoic acid in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Slowly add 1.0 mL of concentrated H 2 SO 4 dropwise while stirring. (Self-Validation: A slight exothermic reaction indicates successful acid integration).

-

Thermal Activation: Heat the mixture to reflux (80 °C) for 12 hours.

-

Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash successively with saturated aqueous NaHCO 3 (3 x 20 mL) to neutralize the acid catalyst and remove unreacted starting material.

-

Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and evaporate the solvent to yield Ethyl 3-iodo-5-methoxybenzoate as a pale solid/oil.

Protocol B: Standardized Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of Ethyl 3-iodo-5-methoxybenzoate with a generic aryl boronic acid (Ar-B(OH) 2 ).

Figure 2: Standardized workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

Degassing: In a Schlenk flask, combine Ethyl 3-iodo-5-methoxybenzoate (1.0 eq), aryl boronic acid (1.2 eq), and K 2 CO 3 (2.5 eq) in a 4:1 mixture of Toluene/H 2 O. Sparge the solution with Argon for 15 minutes. (Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid).

-

Catalyst Addition: Quickly add Pd(PPh 3 ) 4 (0.05 eq) under a positive stream of Argon.

-

Reaction: Heat the biphasic mixture to 80 °C for 12 hours with vigorous stirring.

-

Workup: Cool the mixture, separate the aqueous layer, and extract with Ethyl Acetate. Wash the combined organics with brine, dry over MgSO 4 , and concentrate.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the biaryl product.

Analytical Characterization Signatures

To verify the structural integrity of Ethyl 3-iodo-5-methoxybenzoate post-synthesis or upon procurement, the following analytical signatures should be cross-referenced:

-

1 H NMR (CDCl 3 , 400 MHz):

-

δ 1.39 (t, J = 7.1 Hz, 3H) – Ethyl ester methyl group.

-

δ 3.82 (s, 3H) – Methoxy group.

-

δ 4.37 (q, J = 7.1 Hz, 2H) – Ethyl ester methylene group.

-

δ 7.40 - 7.90 (m, 3H) – Aromatic protons (meta-coupling patterns, J ≈ 1.5 Hz, characteristic of 1,3,5-substitution).

-

-

Mass Spectrometry (ESI-MS): Expected [M+H] + peak at m/z 307.1. A distinct loss of the ethyl group (-29 Da) may be observed in MS/MS fragmentation.

-

Infrared Spectroscopy (FT-IR): Strong, sharp absorption at ∼ 1715 cm −1 corresponding to the ester carbonyl (C=O) stretch, and ∼ 1240 cm −1 for the C-O-C asymmetric stretch of the methoxy group.

References

Engineering Molecular Complexity: A Technical Guide to Ethyl 3-iodo-5-methoxybenzoate in Advanced Synthesis

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates the efficiency of the entire synthetic route. Ethyl 3-iodo-5-methoxybenzoate (CAS: 1210824-95-5 / 717109-27-8) serves as a highly versatile, tri-functionalized aromatic scaffold. Featuring a reactive aryl iodide, an electron-modulating methoxy group, and a protected carboxylate (ethyl ester), this compound is engineered for orthogonal functionalization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect the physicochemical profile, material safety data, and the mechanistic causality behind its most prominent application: palladium-catalyzed cross-coupling.

Physicochemical Profiling & Structural Rationale

The utility of Ethyl 3-iodo-5-methoxybenzoate lies in its precise substitution pattern. The meta-relationship between the iodine atom and the ester minimizes steric hindrance during oxidative addition, while the methoxy group provides an electron-donating vector that balances the electron-withdrawing nature of the ester. Furthermore, the choice of an ethyl ester over a methyl ester slightly increases the lipophilicity of the intermediate, aiding in chromatographic purification and providing distinct, easily identifiable NMR signals (a clear quartet and triplet) during analytical validation.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Ethyl 3-iodo-5-methoxybenzoate |

| Primary CAS Number | 1210824-95-5[1] |

| Alternate CAS Number | 717109-27-8[2] |

| Molecular Formula | C10H11IO3 |

| Molecular Weight | 306.10 g/mol |

| SMILES | O=C(OCC)C1=CC(OC)=CC(I)=C1 |

| Appearance | Off-white to pale yellow solid/powder |

Material Safety Data Sheet (MSDS) & Handling Protocols

A foundational pillar of trustworthy science is rigorous safety and environmental control. Halogenated aromatic esters generally present specific hazards related to tissue irritation. According to standardized chemical safety data[3], Ethyl 3-iodo-5-methoxybenzoate is classified under the Globally Harmonized System (GHS) as a localized irritant.

Hazard Classification & Mitigation Table

| Hazard Class | GHS Code | Description | Precautionary Measures (PPE & Engineering) |

| Skin Irritation | H315 | Causes skin irritation | Wear standard nitrile gloves and a chemically resistant lab coat. |

| Eye Irritation | H319 | Causes serious eye irritation | Mandate chemical safety goggles (not standard glasses). Ensure proximity to an eyewash station. |

| Respiratory Toxicity | H335 | May cause respiratory irritation | All manipulations, especially weighing of the dry powder, must occur within a certified fume hood. |

Self-Validating Safety Check: Before initiating any reaction, verify the integrity of your fume hood's airflow (target face velocity: 80–100 fpm) to mitigate inhalation risks associated with H335.

Experimental Methodology: Suzuki-Miyaura Cross-Coupling

Aryl iodides are the premier electrophiles for the[4]. While aryl bromides and chlorides often require specialized, electron-rich ligands to force oxidative addition, the weak C–I bond in Ethyl 3-iodo-5-methoxybenzoate allows for a broader, more robust catalytic window[5].

Below is a field-proven, step-by-step protocol for coupling this scaffold with a generic arylboronic acid, designed with built-in causality and validation checkpoints.

Step-by-Step Protocol

Reagents Required:

-

Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv, 1.0 mmol, 306 mg)

-

Arylboronic Acid (1.2 equiv, 1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Procedure & Causality:

-

Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Ethyl 3-iodo-5-methoxybenzoate, arylboronic acid, and K₂CO₃.

-

Causality: K₂CO₃ is chosen as a mild inorganic base. Stronger bases (like NaOH or KOtBu) risk premature saponification of the ethyl ester protecting group.

-

-

Solvent Introduction & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with dry Nitrogen or Argon for 15 minutes.

-

Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates, while water dissolves the base and facilitates the formation of the reactive boronate "ate" complex required for transmetallation. Degassing prevents the homocoupling of the boronic acid (oxidative degradation).

-

-

Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas.

-

Causality: The bidentate dppf ligand prevents the palladium center from aggregating into inactive palladium black and suppresses undesired side reactions, ensuring high turnover numbers.

-

-

Thermocycling: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Causality: Although aryl iodides are highly reactive, the electron-donating meta-methoxy group slightly deactivates the ring. Heating to 90 °C ensures complete conversion, especially with sterically hindered boronic acids[5].

-

-

Aqueous Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (3 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating Analytical System

Do not blindly proceed to the next synthetic step. Validate the transformation:

-

TLC Monitoring: The starting material (Ethyl 3-iodo-5-methoxybenzoate) is strongly UV-active at 254 nm. Successful coupling is indicated by the complete consumption of this spot and the appearance of a new spot.

-

¹H NMR Validation: In the starting material, the aromatic proton located between the iodine and the methoxy group appears as a distinct narrow signal (due to meta-coupling). Post-reaction, the disappearance of the C-I deshielding effect and the integration of new aromatic protons from the coupled partner definitively confirm the C-C bond formation. The ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) must remain intact.

Experimental Workflow Visualization

To standardize this protocol across laboratory environments, the following logic diagram maps the critical path of the cross-coupling workflow, highlighting the analytical feedback loop.

Figure 1: Standardized experimental workflow for the Suzuki-Miyaura cross-coupling of aryl iodides.

Conclusion

Ethyl 3-iodo-5-methoxybenzoate is not merely a chemical commodity; it is a rationally designed node for divergent synthesis. By understanding the interplay between its physicochemical properties, the GHS safety parameters, and the mechanistic requirements of transition-metal catalysis, researchers can deploy this building block with high fidelity and predictable yields.

References

-

"Suzuki reaction", Wikipedia. URL: [Link]

-

"Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures", Organometallics - ACS Publications. URL:[Link]

Sources

Solubility Profiling of Ethyl 3-iodo-5-methoxybenzoate in Organic Solvents: A Technical Guide

Introduction & Physicochemical Rationale

Ethyl 3-iodo-5-methoxybenzoate (CAS: 1210824-95-5) is a halogenated aromatic ester frequently utilized as a versatile building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Understanding its solubility profile across a spectrum of organic solvents is critical for optimizing reaction conditions, designing purification workflows (e.g., crystallization, chromatography), and formulating early-stage toxicological vehicles.

The dissolution of a solute in a solvent is fundamentally governed by the thermodynamic principle of "like dissolves like," mathematically formalized by Hansen Solubility Parameters (HSP)[1]. The total cohesive energy density is partitioned into three intermolecular forces: dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH ).

-

Dispersion Forces ( δD ) : The presence of the heavy, highly polarizable iodine atom on the aromatic ring significantly elevates the dispersion forces of the molecule[1].

-

Polar Forces ( δP ) : The ethyl ester and methoxy groups introduce a moderate dipole moment.

-

Hydrogen Bonding ( δH ) : Lacking hydrogen bond donors (like -OH or -NH), the molecule acts solely as a weak hydrogen bond acceptor via the ester carbonyl and ether oxygen.

Consequently, Ethyl 3-iodo-5-methoxybenzoate exhibits optimal solubility in solvents with high δD and moderate δP , such as halogenated alkanes, esters, and ethers, while showing reduced solubility in highly polar protic solvents (e.g., water) or purely aliphatic hydrocarbons with low polarizability.

Quantitative Solubility Profile

Due to the specific structural properties of Ethyl 3-iodo-5-methoxybenzoate, empirical predictive models yield the following solubility classifications at 25°C.

| Solvent Class | Solvent | Dielectric Constant (ε) | Relative Polarity | Predicted Solubility Range (mg/mL) |

| Halogenated | Dichloromethane (DCM) | 8.93 | 0.309 | > 200 (Freely Soluble) |

| Ester | Ethyl Acetate (EtOAc) | 6.02 | 0.228 | > 150 (Freely Soluble) |

| Ether | Tetrahydrofuran (THF) | 7.52 | 0.207 | > 150 (Freely Soluble) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 | > 100 (Soluble) |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | 0.460 | 50 - 100 (Soluble) |

| Alcohol | Methanol (MeOH) | 32.7 | 0.762 | 20 - 50 (Moderately Soluble) |

| Alcohol | Ethanol (EtOH) | 24.5 | 0.654 | 20 - 50 (Moderately Soluble) |

| Alkane | n-Hexane | 1.89 | 0.009 | 1 - 10 (Slightly Soluble) |

| Aqueous | Water | 80.1 | 1.000 | < 0.1 (Practically Insoluble) |

Note: Data represents thermodynamically predicted ranges based on structural homomorphs and HSP matching.

Methodology: The Shake-Flask Equilibrium Protocol

While kinetic solubility methods (e.g., DMSO stock dilution) are useful for high-throughput screening in early discovery[2], thermodynamic solubility remains the gold standard for rigorous physicochemical characterization. The shake-flask method ensures that true thermodynamic equilibrium is established between the solid crystal lattice and the solvated state[3].

Causality in Protocol Design:

-

Excess Solid : Ensures the solution remains saturated throughout the equilibration period.

-

24-48 Hour Equilibration : Prevents the measurement of metastable supersaturated states, which can occur if dissolution kinetics are slow.

-

Centrifugation Prior to Filtration : Direct filtration of a suspension can cause fine particulates to clog the filter or artificially inflate the concentration if sub-micron particles pass through the pores. Centrifugation mitigates this risk.

Workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Shake-Flask Protocol:

-

Preparation : Weigh approximately 50-100 mg of Ethyl 3-iodo-5-methoxybenzoate into a 4 mL amber glass vial (amber glass prevents potential photo-degradation of the iodo-aromatic bond).

-

Solvent Addition : Add 1.0 mL of the target organic solvent (HPLC grade). Ensure a visible excess of solid remains.

-

Equilibration : Seal the vial tightly with a PTFE-lined cap. Place in a thermostatic orbital shaker set to 25.0 ± 0.5 °C and agitate at 300 RPM for 48 hours.

-

Sedimentation : Turn off agitation and allow the vial to stand at 25°C for 2 hours to promote initial settling of the solid phase.

-

Separation : Centrifuge the vial at 10,000 x g for 10 minutes at 25°C.

-

Filtration : Carefully extract the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter. Discard the first 0.1 mL of filtrate to account for potential membrane adsorption[3].

Analytical Quantification: HPLC-UV Workflow

Gravimetric determination of solubility is prone to errors from solvent evaporation and trace impurities. High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) provides a self-validating system: it simultaneously quantifies the API and confirms its chemical stability during the 48-hour equilibration. The conjugated aromatic system and the iodine atom provide a robust UV chromophore, typically monitored at 254 nm or the specific λmax .

HPLC-UV analytical workflow for quantifying dissolved compound concentrations.

Step-by-Step Analytical Protocol:

-

Calibration : Prepare a primary stock solution of Ethyl 3-iodo-5-methoxybenzoate in Acetonitrile (1.0 mg/mL). Serially dilute to create a 5-point calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Dilution : Dilute the filtered supernatant from the shake-flask experiment with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve. Record the exact dilution factor (DF).

-

Chromatography :

-

Column : C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) to accommodate the compound's lipophilicity.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

-

Calculation : Determine the concentration of the diluted sample ( Cdil ) via the regression equation of the calibration curve. Calculate the true thermodynamic solubility: Solubility=Cdil×DF .

References[2] Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery

Source: Asian Journal of Chemistry (asianpubs.org) URL:[1] Title: Hansen Solubility Parameters Source: kinampark.com URL: Title: Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Sigma-Aldrich (sigmaaldrich.com) URL:[3] Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: PMC (nih.gov) URL:

Sources

Spectroscopic data and NMR characterization for Ethyl 3-iodo-5-methoxybenzoate

Spectroscopic Data and NMR Characterization for Ethyl 3-iodo-5-methoxybenzoate: A Comprehensive Technical Guide

Executive Summary & Scope

Ethyl 3-iodo-5-methoxybenzoate (Molecular Formula: C10H11IO3, Monoisotopic Mass: 305.975 Da)[1] is a highly versatile, halogenated aromatic building block frequently utilized in advanced organic synthesis and drug discovery. Its 1,3,5-trisubstituted benzene core provides orthogonal reactivity handles: the ester group can be hydrolyzed or reduced, the methoxy group serves as an electron-donating directing group, and the iodine atom is an ideal participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

For researchers developing complex active pharmaceutical ingredients (APIs)[2], unambiguous structural confirmation of this intermediate is critical. This whitepaper provides an in-depth analysis of the spectroscopic properties of Ethyl 3-iodo-5-methoxybenzoate, detailing the causality behind experimental NMR protocols, predictive chemical shift modeling, and 2D NMR validation strategies.

Experimental Methodology: A Self-Validating NMR Protocol

To ensure high-fidelity data acquisition, the NMR protocol must be designed as a self-validating system. The following step-by-step methodology explains the physical rationale behind each parameter choice.

Step-by-Step Acquisition Protocol:

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

3, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).-

Causality: CDCl

3is chosen not merely for solubility, but because the molecule lacks exchangeable protons (e.g., -OH, -NH), making aprotic solvents optimal. The residual CHCl3peak (δ 7.26 ppm) provides an internal calibration check against the TMS standard (δ 0.00 ppm), ensuring chemical shift accuracy.

-

-

Instrument Calibration (Tuning & Shimming): Insert the 5 mm tube into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 gradients.

-

Causality: The aromatic protons in this 1,3,5-trisubstituted system exhibit very fine meta-couplings ( J ≈ 1.3–1.5 Hz). Achieving a highly homogeneous magnetic field (residual CHCl

3line width <0.5 Hz) is non-negotiable; otherwise, these critical multiplets will collapse into unresolved broad singlets.

-

-

1H NMR Acquisition: Execute a standard 30° pulse sequence (zg30) with a 2.0-second relaxation delay (D1) for 16 scans.

-

Causality: The 30° flip angle allows for faster longitudinal relaxation ( T1 ) of the rigid aromatic protons, preventing signal saturation and ensuring accurate integration ratios.

-

-

13C NMR Acquisition: Execute a power-gated decoupling sequence (zgpg30) using WALTZ-16. Set D1 to 2.0 seconds and acquire 512–1024 scans.

-

Causality: The molecule contains four quaternary carbons (C-1, C-3, C-5, C=O) which lack attached protons to facilitate dipole-dipole relaxation. The extended scan count compensates for their inherently long T1 relaxation times and the low natural abundance of ^13^C.

-

Fig 1. Sequential NMR acquisition and processing workflow for structural validation.

Spectroscopic Data & Mechanistic Interpretation

^1^H NMR Analysis and Substituent Effects

The ^1^H NMR spectrum of the aromatic core is governed by the competing electronic effects of the three substituents. Based on empirical data from analogous methyl ester derivatives[2], the assignments can be deduced through additive substituent effects.

-

H-2 (δ 7.96): Positioned between the electron-withdrawing ester and the polarizable iodine atom, and furthest from the shielding methoxy group. It is the most deshielded proton.

-

H-6 (δ 7.51): Ortho to both the shielding methoxy group and the deshielding ester group. The net effect leaves it moderately deshielded.

-

H-4 (δ 7.43): Ortho to both the shielding methoxy group and the weakly deshielding iodine atom, making it the most shielded aromatic proton.

Table 1: ^1^H NMR Data Summary (400 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| Ethyl (-CH | 1.39 | Triplet (t) | 3H | 7.1 | -CH |

| Methoxy | 3.83 | Singlet (s) | 3H | - | -OCH |

| Ethyl (-CH | 4.37 | Quartet (q) | 2H | 7.1 | -CH |

| H-4 | 7.43 | Doublet of doublets (dd) | 1H | 2.5, 1.5 | Ar-H |

| H-6 | 7.51 | Doublet of doublets (dd) | 1H | 2.5, 1.3 | Ar-H |

| H-2 | 7.96 | Triplet (t) | 1H | 1.4 | Ar-H |

^13^C NMR Analysis and the Heavy-Atom Effect

In the ^13^C NMR spectrum, the most diagnostic feature is the resonance of C-3. The attachment of the highly polarizable iodine atom induces a profound diamagnetic shielding phenomenon known as the "heavy-atom effect" . The large, diffuse electron cloud of iodine generates an opposing local magnetic field that significantly shields the ipso-carbon, shifting its resonance upfield to approximately δ 93.8 ppm[3]. This starkly contrasts with typical aromatic carbons (δ 115–160 ppm) and serves as an unambiguous anchor point for assigning the rest of the carbon skeleton.

Table 2: ^13^C NMR Data Summary (100 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Ethyl (-CH | 14.3 | Primary (CH | Alkyl carbon |

| Methoxy | 55.6 | Primary (CH | -OC H |

| Ethyl (-CH | 61.4 | Secondary (CH | -OC H |

| C-3 | 93.8 | Quaternary (C) | C-I (Heavy atom effect) |

| C-6 | 115.4 | Tertiary (CH) | Ar-CH |

| C-4 | 123.0 | Tertiary (CH) | Ar-CH |

| C-1 | 132.5 | Quaternary (C) | C-CO |

| C-2 | 138.6 | Tertiary (CH) | Ar-CH (Deshielded by I) |

| C-5 | 159.8 | Quaternary (C) | C-OMe |

| C=O | 165.4 | Quaternary (C) | Ester Carbonyl |

2D NMR Connectivity & Structural Validation

To definitively confirm the regiochemistry of the 1,3,5-substitution pattern, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing researchers to bridge the gap across quaternary centers.

-

Validating the Ester Position: The ethyl -CH

2- protons (δ 4.37) will show a strong 3J correlation to the carbonyl carbon (δ 165.4). Furthermore, H-2 and H-6 will both show 3J correlations to this same carbonyl carbon, confirming their spatial proximity to the ester group. -

Validating the Methoxy Position: The methoxy protons (δ 3.83) will show a 3J correlation to C-5 (δ 159.8). H-4 and H-6 will show 2J correlations to this same C-5 carbon.

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural assignment.

Orthogonal Characterization: IR and Mass Spectrometry

While NMR provides the definitive structural map, orthogonal techniques ensure holistic validation:

-

Infrared (IR) Spectroscopy: The presence of the conjugated ethyl ester is confirmed by a strong, sharp C=O stretching frequency at approximately 1715–1725 cm^-1^. The asymmetric C−O−C stretch of the methoxy group typically appears near 1200 cm^-1^.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive mode will yield a characteristic [M+H]+ pseudo-molecular ion at m/z 306.983. The lack of an M+2 isotope pattern confirms the presence of iodine (which is monoisotopic, ^127^I), distinguishing it from brominated or chlorinated analogs[3].

Sources

In-Depth Technical Guide: Toxicity, Storage, and Safe Handling of Ethyl 3-iodo-5-methoxybenzoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

Ethyl 3-iodo-5-methoxybenzoate is a highly functionalized, halogenated aromatic building block widely utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development. Featuring orthogonal reactivity handles—a labile carbon-iodine (C-I) bond for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and an ester moiety for downstream functionalization—this compound is indispensable in medicinal chemistry[1].

However, the very structural features that make it synthetically valuable also dictate its instability and toxicological profile. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This whitepaper elucidates the causality behind the compound's hazards, establishes self-validating handling protocols, and provides a mechanistic understanding of its storage requirements to ensure both operator safety and experimental integrity.

Physicochemical Profiling & Hazard Causality

To handle Ethyl 3-iodo-5-methoxybenzoate safely, one must first understand how its molecular architecture dictates its behavior. The heavy iodine atom significantly increases the molecule's lipophilicity, enhancing its ability to penetrate dermal barriers compared to non-halogenated analogs.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties and Globally Harmonized System (GHS) hazard classifications for this compound[2][3].

| Property / Classification | Data / Description |

| Chemical Name | Ethyl 3-iodo-5-methoxybenzoate |

| CAS Registry Numbers | 1210824-95-5 (Primary), 717109-27-8 (Alternate)[4] |

| Molecular Formula | C₁₀H₁₁IO₃ |

| Molecular Weight | 306.10 g/mol [2] |

| Signal Word | WARNING (GHS07 Pictogram)[5] |

| H302 | Harmful if swallowed[3] |

| H315 / H319 | Causes skin irritation / Causes serious eye irritation[3] |

| H317 | May cause an allergic skin reaction (Sensitizer)[5] |

| H335 | May cause respiratory irritation[3] |

Mechanistic Toxicology

The irritant and sensitizing properties (H315, H317, H319) of Ethyl 3-iodo-5-methoxybenzoate are not arbitrary. Halogenated benzoates can act as mild electrophiles. In biological systems, the compound can undergo nucleophilic aromatic substitution or radical-mediated reactions with the nucleophilic residues (e.g., thiols in cysteine, amines in lysine) of epidermal proteins. This haptenation process alters native proteins, triggering an immune response that manifests as allergic contact dermatitis (H317)[5]. Furthermore, inhalation of its dust (H335) directly irritates the mucous membranes due to the localized deposition of these lipophilic electrophiles[3].

Storage Guidelines & Degradation Mechanics

Aryl iodides are notoriously sensitive to photolytic and thermal degradation. The bond dissociation energy (BDE) of an aryl C-I bond is relatively low (approximately 65 kcal/mol).

The Causality of Storage Conditions

Standard storage dictates keeping the compound in a dark place, sealed in a dry environment at 2-8°C [6].

-

Why 2-8°C? Thermal energy accelerates the hydrolysis of the ethyl ester in the presence of ambient trace moisture, leading to the formation of 3-iodo-5-methoxybenzoic acid, which alters the compound's solubility and reactivity.

-

Why Dark Storage? Ambient ultraviolet (UV) and even high-intensity visible light provide sufficient energy to cleave the C-I bond via homolysis.

Caption: Mechanistic pathway of photolytic degradation and iodine liberation in aryl iodides.

Safe Handling & Experimental Workflows

To ensure scientific integrity, every handling protocol must be a self-validating system . Operators must not blindly trust the label; they must empirically verify the reagent's integrity before introducing it into a sensitive catalytic cycle.

Self-Validating Retrieval and Handling Protocol

The following step-by-step methodology ensures both operator safety and chemical purity.

Step 1: Thermal Equilibration (Critical Pre-Conditioning)

-

Remove the sealed container from the 2-8°C refrigerator.

-

Causality:Do not open immediately. Place the sealed bottle in a desiccator and allow it to equilibrate to room temperature for 30-45 minutes. Opening a cold container causes atmospheric moisture to condense on the powder, triggering ester hydrolysis and clumping.

Step 2: Visual Validation (The Self-Validating Check)

-

Transfer the container to a certified chemical fume hood.

-

Open the container and inspect the solid. Pure Ethyl 3-iodo-5-methoxybenzoate should be a white to off-white powder.

-

Validation: If the powder exhibits a distinct yellow, orange, or brown tint , photolytic degradation has occurred, and elemental iodine ( I2 ) is present (as mapped in the degradation pathway above). The batch must be purified (e.g., via a short silica gel plug or washing an organic solution of the compound with aqueous sodium thiosulfate) prior to use in palladium-catalyzed couplings, as free I2 can poison transition-metal catalysts.

Step 3: Weighing and Transfer

-

Don appropriate PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), a lab coat, and safety goggles.

-

Use an anti-static weighing boat. Halogenated powders often carry static charges that can cause the material to aerosolize, increasing inhalation risk (H335)[3].

-

Weigh the required mass inside the fume hood or a ventilated balance enclosure.

Caption: Self-validating workflow for the retrieval, inspection, and handling of the compound.

Spill Management & Chemical Decontamination

In the event of a powder spill, sweeping the dry powder can aerosolize the irritant.

-

Containment: Gently cover the spilled powder with damp sand or a commercial absorbent pad to suppress dust.

-

Chemical Neutralization: If the spill involves a solution of the compound that has degraded (showing iodine color), treat the area with a 5-10% aqueous solution of Sodium Thiosulfate ( Na2S2O3 ) .

-

Causality: The thiosulfate acts as a reducing agent, rapidly converting toxic, lipophilic elemental iodine ( I2 ) into highly water-soluble, benign iodide ions ( I− ), effectively neutralizing the immediate contact hazard.

-

-

Disposal: Collect the neutralized slurry into a designated halogenated organic waste container. Do not mix with acidic waste streams.

References

- PubChemLite, "Ethyl 3-iodo-5-methoxybenzoate (C10H11IO3) - Structural Information and Properties", University of Luxembourg / PubChem,

- GuideChem, "Ethyl 3-iodo-5-methoxybenzoate 717109-27-8 Purity 98%", GuideChem D

- BLD Pharm, "Ethyl 4-hydroxy-3,5-diiodobenzoate and Related Compounds (Storage Guidelines)", BLD Pharm,

- BidePharm, "CAS:1210824-95-5, Ethyl 3-iodo-5-methoxybenzo

- Sigma-Aldrich, "ethyl 3-iodo-5-methoxybenzoate | 1210824-95-5 Hazard St

- Matrix Scientific, "Hazardous Ingredients: Ethyl 3-iodo-5-methoxybenzoate SDS", M

Sources

- 1. PubChemLite - Ethyl 3-iodo-5-methoxybenzoate (C10H11IO3) [pubchemlite.lcsb.uni.lu]

- 2. CAS:1210824-95-5, Ethyl 3-iodo-5-methoxybenzoate-毕得医药 [bidepharm.com]

- 3. ethyl 3-iodo-5-methoxybenzoate | 1210824-95-5 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 54073-94-8|Ethyl 4-hydroxy-3,5-diiodobenzoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Ethyl 3-iodo-5-methoxybenzoate as a Chemical Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-iodo-5-methoxybenzoate is a strategically important chemical intermediate, valued for its trifunctional nature that allows for sequential and site-selective modifications. The presence of an iodo group, a methoxy moiety, and an ethyl ester on a central benzene ring provides a powerful platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of its synthesis, physicochemical properties, and its versatile reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this building block for applications in medicinal chemistry and materials science.

Core Compound Characteristics

Overview and Strategic Value

Ethyl 3-iodo-5-methoxybenzoate is a substituted aromatic ester that serves as a versatile scaffold in organic synthesis. Its value lies in the orthogonal reactivity of its three key functional groups:

-

Iodo Group (C3): The primary reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The carbon-iodine bond is the most reactive among the common aryl halides for oxidative addition to palladium(0) catalysts.[1]

-

Methoxy Group (C5): An electron-donating group that influences the electronic properties of the aromatic ring. It can also serve as a handle for demethylation to a phenol, opening further avenues for derivatization.

-

Ethyl Ester Group (C1): A classic functional group that can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing a secondary point for molecular elaboration.

This unique arrangement makes it an ideal starting material for building libraries of compounds in drug discovery programs, where systematic variation of substituents is key to optimizing biological activity.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of Ethyl 3-iodo-5-methoxybenzoate is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁IO₃ | [3] |

| Molecular Weight | 306.10 g/mol | [4] |

| CAS Number | 717109-27-8 | [5] |

| Appearance | White to off-white solid or oil | - |

| Boiling Point | 352.7 ± 27.0 °C at 760 mmHg (Predicted) | [5] |

| Flash Point | 167.1 ± 23.7 °C (Predicted) | [5] |

| Refractive Index | 1.569 (Predicted) | [5] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methoxy protons (~3.8 ppm), and a quartet and triplet for the ethyl ester protons (~4.3 ppm and ~1.3 ppm, respectively).[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons (including the carbon attached to iodine at a characteristically shielded chemical shift), the methoxy carbon (~55 ppm), and the two carbons of the ethyl group.[7]

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester (~1720 cm⁻¹), C-O stretches for the ester and ether functionalities, and aromatic C-H and C=C stretching frequencies.

Synthesis and Safe Handling

Recommended Synthetic Protocol: Fischer-Speier Esterification

The most direct and common synthesis of Ethyl 3-iodo-5-methoxybenzoate is the acid-catalyzed esterification of 3-iodo-5-methoxybenzoic acid with ethanol. This classic Fischer-Speier esterification is efficient and scalable.[8][9]

Protocol: Synthesis via Fischer-Speier Esterification

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-5-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous ethanol (10-20 eq), which serves as both the reactant and solvent. Stir the mixture until the acid is fully dissolved.[8]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the stirred solution. The addition is exothermic and should be done slowly.[10]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 78-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.[8]

-

Work-up: After cooling the reaction to room temperature, remove the excess ethanol using a rotary evaporator.

-

Neutralization & Extraction: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[11] Caution should be exercised due to CO₂ evolution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic solution in vacuo. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure Ethyl 3-iodo-5-methoxybenzoate.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Reactivity and Applications in Synthesis

The C-I bond is the most reactive site for the construction of novel molecular frameworks through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry and materials science.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an organoboron species (e.g., a boronic acid or ester).[12][13] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.

Causality in Protocol Design: The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate complex, which facilitates the key transmetalation step in the catalytic cycle.[12] The palladium catalyst and phosphine ligand system are chosen to optimize the rates of oxidative addition and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: In a Schlenk tube or oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Ethyl 3-iodo-5-methoxybenzoate (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent: Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/water.

-

Reaction Execution: Heat the mixture with stirring (typically 80-100°C) for several hours until TLC or GC-MS indicates completion.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[14]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl iodide with a terminal alkyne.[15] This reaction is fundamental for creating rigid, linear molecular structures found in many pharmaceuticals and organic materials.

Causality in Protocol Design: The classic Sonogashira reaction employs a dual-catalyst system. The palladium catalyst drives the main cross-coupling cycle, while a copper(I) co-catalyst is essential for forming a copper acetylide intermediate, which dramatically accelerates the transmetalation step.[16] An amine base is used both to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[17] Newer protocols have been developed that are copper-free to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[18][19]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Protocol: Sonogashira Coupling

-

Inert Atmosphere: In a Schlenk tube under an inert atmosphere, dissolve Ethyl 3-iodo-5-methoxybenzoate (1.0 eq) in a suitable anhydrous solvent such as THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.1-1.2 eq) and an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Catalyst System: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60°C) until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).[17] Wash the combined organic layers, dry, concentrate, and purify the resulting aryl alkyne by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method, coupling aryl halides with a wide variety of primary and secondary amines.[20] This reaction has largely replaced harsher classical methods for C-N bond formation.

Causality in Protocol Design: This reaction requires a strong, non-nucleophilic base (commonly a sodium or potassium alkoxide like NaOt-Bu) to deprotonate the amine, forming an amide that can then displace the halide on the palladium center.[1] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the final, often rate-limiting, reductive elimination step that forms the C-N bond.[20] While aryl iodides are reactive, they can sometimes present challenges due to the formation of inhibiting palladium-iodide complexes, a factor that influences solvent and ligand choice.[1][21]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. evitachem.com [evitachem.com]

- 3. PubChemLite - Ethyl 3-iodo-5-methoxybenzoate (C10H11IO3) [pubchemlite.lcsb.uni.lu]

- 4. appchemical.com [appchemical.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nmr.sinica.edu.tw [nmr.sinica.edu.tw]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Isolation of Ethyl 3-iodo-5-methoxybenzoate

Document Type: Standard Operating Protocol & Application Note Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

Executive Summary

Ethyl 3-iodo-5-methoxybenzoate (CAS: 717109-27-8) is a highly versatile bifunctional aromatic building block[1]. Featuring both an ester moiety and an aryl iodide, it is strategically valuable in drug discovery for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings) to construct complex biaryl or functionalized aromatic scaffolds[2]. This application note details a highly robust, self-validating protocol for its synthesis via the acid-catalyzed Fischer esterification of 3-iodo-5-methoxybenzoic acid.

Mechanistic Rationale & Pathway

The synthesis relies on the Fischer esterification pathway. Because esterification is a reversible, equilibrium-driven process, absolute ethanol is used as both the solvent and the nucleophile in large excess to drive the reaction forward according to Le Chatelier’s principle.

A catalytic amount of concentrated sulfuric acid ( H2SO4 ) is employed. The causality of this choice is twofold:

-

Electrophilic Activation: The strong acid protonates the carbonyl oxygen of the starting benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weak nucleophile (ethanol).

-

Thermodynamic Shift: H2SO4 acts as a dehydrating agent, sequestering the water byproduct and further shifting the equilibrium toward the target ester.

Reaction pathway for the acid-catalyzed synthesis of Ethyl 3-iodo-5-methoxybenzoate.

Quantitative Data: Reaction Optimization

To establish a self-validating system, various esterification conditions were evaluated. The Fischer esterification provides the optimal balance of atom economy, safety, and yield compared to thionyl chloride or coupling-reagent-mediated pathways.

| Method | Reagents / Catalyst | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| Fischer (Optimized) | Absolute EtOH, H2SO4 (cat.) | 78 (Reflux) | 16 | >98% | 92% |

| Acyl Chloride | SOCl2 , then EtOH / Et3N | 0 to 25 | 4 | >99% | 85% (Byproducts) |

| Steglich | EtOH, DCC, DMAP, DCM | 25 | 24 | 85% | 78% |

Experimental Protocol

Materials and Reagents

-

Starting Material: 3-Iodo-5-methoxybenzoic acid (1.0 equiv, 10.0 g, 35.9 mmol)

-

Reagent/Solvent: Absolute Ethanol (anhydrous, 100 mL)

-

Catalyst: Sulfuric acid (conc. 98%, 0.5 mL, ~0.25 equiv)

-

Workup Reagents: Saturated aqueous NaHCO3 , Brine, Ethyl Acetate (EtOAc), Anhydrous Na2SO4 .

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with inert gas (Nitrogen or Argon) to prevent moisture from competing with ethanol as a nucleophile.

-

Add 3-iodo-5-methoxybenzoic acid (10.0 g, 35.9 mmol) to the flask.

-

Suspend the solid in absolute ethanol (100 mL).

-

Critical Step: While stirring at room temperature, add concentrated H2SO4 (0.5 mL) dropwise. Causality: Dropwise addition prevents localized overheating and side reactions (such as ether cleavage) due to the highly exothermic nature of acid dilution.

Step 2: Reflux and Monitoring 5. Heat the reaction mixture to a gentle reflux (internal temperature ~78 °C) using an oil bath or heating mantle. 6. Maintain reflux for 16 hours. 7. Validation: Monitor reaction progression via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc solvent system. The starting acid will remain near the baseline (due to strong hydrogen bonding), while the product ester will elute with an Rf of approximately 0.6.

Step 3: Quenching and Workup 8. Once TLC confirms complete consumption of the starting material, cool the reaction mixture to room temperature. 9. Concentrate the mixture in vacuo using a rotary evaporator to remove approximately 80% of the excess ethanol. Causality: Removing ethanol prior to aqueous extraction prevents the formation of a single miscible phase and drastically improves the partition coefficient of the product into the organic layer. 10. Dissolve the resulting concentrated residue in EtOAc (100 mL). 11. Transfer to a separatory funnel and wash carefully with saturated aqueous NaHCO3 (3 × 50 mL). Causality: The basic wash neutralizes the H2SO4 catalyst and deprotonates any unreacted starting acid, pulling it into the aqueous layer and ensuring a highly pure organic phase. Caution: Vent the funnel frequently during the first wash, as CO2 gas evolves rapidly.

Step 4: Isolation and Purification 12. Wash the organic layer with brine (50 mL) to remove residual water and salts. 13. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the crude product. 14. Optional Purification: If minor impurities are detected, purify via flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc). 15. Dry the isolated product under high vacuum to afford Ethyl 3-iodo-5-methoxybenzoate as a pale yellow to off-white oil/solid (approx. 10.1 g, 92% yield).

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized Ethyl 3-iodo-5-methoxybenzoate (Molecular Formula: C10H11IO3 , Monoisotopic Mass: 305.98 Da)[3], the following analytical signatures should be confirmed:

-

1 H NMR (400 MHz, CDCl3 ): δ 7.95 (t, J = 1.4 Hz, 1H, Ar-H), 7.48 (dd, J = 2.4, 1.4 Hz, 1H, Ar-H), 7.42 (dd, J = 2.4, 1.4 Hz, 1H, Ar-H), 4.38 (q, J = 7.1 Hz, 2H, −CH2− ), 3.84 (s, 3H, −OCH3 ), 1.39 (t, J = 7.1 Hz, 3H, −CH3 ).

-

GC-MS (EI): m/z 306[ M+ ], 261 [ M+−OCH2CH3 ] (base peak, corresponding to the stable acylium ion).

References

-

PubChemLite. Ethyl 3-iodo-5-methoxybenzoate (C10H11IO3) Structural Information and Mass Data. University of Luxembourg. Retrieved from: [Link]

-

PubChemLite Explore. C10H11IO3 Compound Database. University of Luxembourg. Retrieved from:[Link]

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Ethyl 3-Iodo-5-Methoxybenzoate

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Substrate Profiling

Ethyl 3-iodo-5-methoxybenzoate (CAS: 1210824-95-5) is a highly versatile bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a unique electronic topology: an electron-withdrawing ethyl ester paired with an electron-donating methoxy group. This push-pull system modulates the electron density of the aromatic ring, while the iodine atom serves as an exceptionally reactive electrophilic site for palladium-catalyzed carbon-carbon bond formation.

This application note provides a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate, grounded in modern mechanistic insights to prevent common modes of catalytic failure.

Mechanistic Insights & Causality in Aryl Iodide Couplings

While aryl iodides are universally recognized as the most reactive halides in cross-coupling, their behavior in the Suzuki-Miyaura reaction is highly nuanced. The catalytic cycle proceeds through three fundamental stages: oxidative addition, transmetalation, and reductive elimination[1].

For ethyl 3-iodo-5-methoxybenzoate, oxidative addition to the active Pd(0) center is extremely rapid. Kinetic isotope effect (KIE) studies demonstrate that the first irreversible step is the binding of the iodoarene to a 12-electron monoligated palladium complex (e.g., Pd(PPh3))[1].

The Trap of Classical Conditions: Researchers often default to classical catalysts like [Pd(PPh3)4] at mild temperatures (e.g., 50 °C). However, counterintuitively, this often leads to poor catalytic turnover with aryl iodides. The rapid oxidative addition forms an unusually stable trans-[Pd(PPh3)2(Ar)(I)] intermediate. In the presence of triphenylphosphine, this Pd(II)-I species strongly resists the ligand exchange required for transmetalation, effectively stalling the catalytic cycle[2].

To circumvent this thermodynamic sink, the protocol below utilizes a bidentate ligand (dppf) combined with a strong aqueous base. The bidentate ligand enforces a cis-geometry on the palladium center, destabilizing the intermediate and accelerating both transmetalation and reductive elimination[3].

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the Pd(II)-I intermediate dynamics.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the coupling of Ethyl 3-iodo-5-methoxybenzoate with a standard aryl boronic acid. The data illustrates the causality behind selecting a bidentate catalyst system over classical monodentate systems.

| Catalyst System | Ligand Type | Base | Temp (°C) | Yield (%) | Mechanistic Rationale |

| [Pd(PPh3)4] (5 mol%) | Monodentate | K₂CO₃ | 50 | < 40% | Poor turnover due to stable trans-Pd(II)-I intermediate[2]. |

| [Pd(PPh3)4] (5 mol%) | Monodentate | K₂CO₃ | 90 | 82% | Higher thermal energy overcomes the transmetalation activation barrier. |

| Pd(dppf)Cl₂ (2 mol%) | Bidentate | K₃PO₄ | 80 | > 95% | Enforced cis-geometry accelerates transmetalation and reductive elimination. |

Standard Operating Protocol (SOP)

This methodology utilizes a biphasic solvent system to ensure the solubility of both the organic electrophile and the inorganic base, driving the formation of the reactive boronate complex[3].

Fig 2: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.

Step 1: Reagent Preparation & Degassing

Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which forms catalytically dead Pd(II)-peroxo complexes. Degassing the solvent ensures maximum catalyst longevity.

-

Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v).

-

Sparge the solvent mixture with ultra-pure Argon or Nitrogen for at least 15 minutes prior to use.

Step 2: Reaction Assembly

Causality: Assembling the reaction in the correct order prevents premature catalyst poisoning. The base is added last to prevent base-mediated protodeboronation of the boronic acid before the catalyst is active.

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv, 1.0 mmol, 306.1 mg).

-

Add the selected Aryl Boronic Acid (1.2 equiv, 1.2 mmol).

-

Add the catalyst Pd(dppf)Cl₂ (0.02 equiv, 2 mol%, 14.6 mg).

-

Add the base K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg).

-

Introduce 10 mL of the degassed Dioxane/H₂O solvent mixture under a positive stream of inert gas.

Step 3: Heating & Self-Validating Monitoring

Causality: The biphasic nature of the reaction requires vigorous stirring to maximize the interfacial surface area between the organic electrophile and the aqueous base/boronate.

-

Seal the flask and heat to 80 °C with vigorous stirring (800+ RPM).

-

Self-Validation Checkpoint 1 (Visual): Observe the color transition from an orange suspension to a dark red/brown homogeneous solution within the first 15 minutes. This confirms the successful reduction of the precatalyst to the active Pd(0) species. If the solution remains pale yellow, the catalyst has not activated.

-

Self-Validation Checkpoint 2 (Analytical): After 2 hours, withdraw a 10 µL aliquot from the organic layer, dilute in LC-MS grade methanol, and analyze. The reaction is complete when the m/z 306 [M+H]⁺ peak of the starting material is entirely consumed.

-

Self-Validation Checkpoint 3 (TLC): Ethyl 3-iodo-5-methoxybenzoate is strongly UV-active (254 nm). Using a 4:1 Hexanes/Ethyl Acetate eluent, the starting material runs at an Rf of ~0.6. The biaryl product will appear as a new, intensely UV-active spot at a lower Rf (e.g., ~0.4), validating successful coupling.

Step 4: Quench & Workup

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.

-

Pool the fractions corresponding to the validated product Rf and concentrate in vacuo to yield the pure biaryl compound.

References

-

Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics (ACS Publications). Available at:[Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at:[Link]

Sources

Application Note: The Strategic Role of Ethyl 3-iodo-5-methoxybenzoate in Pharmaceutical Intermediate Synthesis

Executive Summary

In modern pharmaceutical development, the selection of highly functionalized, versatile building blocks is critical for accelerating structure-activity relationship (SAR) studies. Ethyl 3-iodo-5-methoxybenzoate (and its methyl ester analog) serves as a trifunctional scaffold that enables rapid divergent synthesis. By leveraging its distinct reactive sites—a highly reactive aryl iodide, an electron-donating methoxy group, and a protected carboxylate—medicinal chemists can access complex biaryls, heterocycles, and functionalized benzamides. This application note details the mechanistic rationale, field-proven applications, and standardized protocols for utilizing this intermediate in drug discovery.

Mechanistic Rationale & Structural Advantages

The utility of Ethyl 3-iodo-5-methoxybenzoate stems from the orthogonal reactivity of its three functional groups. Understanding the causality behind its structural design is essential for optimizing downstream synthesis:

-

The Aryl Iodide (C-I Bond): The carbon-iodine bond is significantly weaker (approx. 65 kcal/mol) than corresponding C-Br or C-Cl bonds. This facilitates rapid and highly regioselective oxidative addition by Palladium(0) catalysts at lower temperatures. It is the primary site for carbon-carbon bond formation via Suzuki-Miyaura, Sonogashira, and Heck couplings[1].

-

The Methoxy Group (-OCH₃): Acting as an electron-donating group (EDG) via resonance, the methoxy substituent enriches the electron density of the aromatic ring. This electronic tuning can stabilize radical intermediates, modulate the pKa of downstream functional groups, and serve as a critical hydrogen-bond acceptor in target-binding pockets (e.g., interacting with kinase hinge regions or receptor active sites)[2].

-

The Ethyl Ester (-COOEt): The ethyl ester acts as a robust protecting group for the carboxylic acid during harsh, basic cross-coupling conditions. Compared to methyl esters, ethyl esters offer slightly higher lipophilicity, which improves the solubility of intermediates in organic solvents during extraction. Post-coupling, it is readily unmasked via basic saponification to yield a carboxylic acid for subsequent amidation[3].

Strategic Applications in Drug Discovery

The 3-iodo-5-methoxybenzoate core has been successfully deployed in several high-profile therapeutic programs:

-

P2X7 Receptor Antagonists: In the development of treatments for neuroinflammatory diseases and neuropathic pain, this scaffold is utilized to build complex indole carboxamide derivatives. The iodine atom undergoes Suzuki-type cross-coupling with various boronic acids to construct a rigid biaryl framework, followed by ester hydrolysis to attach the pharmacophore via amidation[1][3].

-

RSV Polymerase Inhibitors: For non-nucleoside respiratory syncytial virus (RSV) inhibitors, derivatives of this scaffold (such as 4-amino-3-iodo-5-methoxybenzoate) undergo Sonogashira coupling with terminal alkynes. The resulting intermediate is subsequently cyclized to form a critical cinnoline core, demonstrating the scaffold's utility in heterocycle annulation[4].

-

Monoacylglycerol Lipase (MAGL) Inhibitors: In the synthesis of reversible MAGL inhibitors for cancer and inflammatory pain, the iodo-methoxybenzoate scaffold is subjected to halogenation/substitution and subsequent condensation with piperidine derivatives. The methoxy group is ultimately converted to a free phenolic OH to finalize the active compound[2].

Synthetic Workflow Visualization

Divergent synthetic pathways of Ethyl 3-iodo-5-methoxybenzoate in drug discovery.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high fidelity and reproducibility.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Construction)

Objective: Selective C-C bond formation at the C3 position without ester hydrolysis.

Reagents:

-

Ethyl 3-iodo-5-methoxybenzoate (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: Charge a dry, round-bottom flask with Ethyl 3-iodo-5-methoxybenzoate, the boronic acid, and K₂CO₃.

-

Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex, which is essential for the transmetalation step. Degas the suspension by bubbling Argon or N₂ through the mixture for 15 minutes. Causality: Oxygen must be purged to prevent the oxidation of the active Pd(0) species into an inactive Pd(II) complex.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. The bidentate dppf ligand is chosen for its large bite angle, which accelerates the reductive elimination step.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-